molecular formula C29H20O12 B1682790 Theaflavin CAS No. 4670-05-7

Theaflavin

Cat. No. B1682790
CAS RN: 4670-05-7
M. Wt: 564.5 g/mol
InChI Key: IPMYMEWFZKHGAX-ZKSIBHASSA-N
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Description

Theaflavin (TF) and its derivatives, collectively known as theaflavins, are antioxidant polyphenols formed from the condensation of flavan-3-ols in tea leaves during the enzymatic oxidation of black tea . Theaflavins are types of thearubigins, and are therefore reddish in color .


Synthesis Analysis

Theaflavins are produced by key enzymes, such as polyphenol oxidase and peroxidase, from parent green tea catechins present in fresh green tea leaves during the production of black tea leaves or the fermentation of green tea . Different procedures for the synthesis of theaflavins using chemical oxidizing reagents or enzymes have been studied . Recently, several biosynthetic methods have been developed for the mass production of theaflavins .


Molecular Structure Analysis

Theaflavins are characterized by the benzotropolone skeleton . The structures of theaflavins exhibited significant effects on the binding/quenching process, and the binding affinity increased with the increase of molecular weight of theaflavins and the presence of galloyl moiety .


Chemical Reactions Analysis

Theaflavins are formed from the oxidation and polymerization of catechins during the manufacturing process of black tea . The formation of this compound was significantly enhanced by using an ice bath (2–3°C). Additionally, increasing the ratio of (−)-epigallocatechin (EGC) under the ice bath could further improve its yield .


Physical And Chemical Properties Analysis

Theaflavins are the primary red pigments in black tea . They are types of thearubigins, and are therefore reddish in color . Theaflavins also could accelerate the mellow and fresh degree of black tea infusions .

Scientific Research Applications

Antioxidant Properties and Radical Scavenging

Theaflavins, particularly theaflavin digallate, exhibit significant antioxidant properties by scavenging free radicals in both aqueous and lipophilic phases. These compounds are effective in chelating metal ions such as iron and copper, contributing to their antioxidant capabilities. This property is crucial for reducing oxidative stress and preventing oxidative damage to cells and DNA (Miller et al., 1996).

Impact on Biological Structures and Functions

The interaction of theaflavins with bovine lactoferrin (bLF) alters the structure and functionality of bLF, indicating potential implications for nutrient absorption and immune function. Theaflavins, especially this compound-3,3'-digallate, affect bLF's iron-binding capacity and functionality, suggesting a role in nutritional biochemistry and immune responses (Wang et al., 2020).

Energy Metabolism and Weight Management

A study on mice showed that a single oral administration of theaflavins increased energy expenditure and the expression of metabolic genes in skeletal muscle and brown adipose tissue. This indicates potential applications of theaflavins in managing obesity, enhancing metabolic health, and improving energy balance (Kudo et al., 2015).

Therapeutic Potential and Disease Prevention

Research highlights theaflavins' therapeutic efficiency in anti-cancer, anti-inflammatory, anti-viral activities, and their role in hypolipidemic and anti-mutagenicity effects. The structure of theaflavins and their functional groups play a pivotal role in their bioactivity, offering insights into developing natural therapeutic agents for various health conditions (He, 2017).

Anti-Diabetic Effects

This compound has shown to ameliorate the activities of key enzymes of carbohydrate metabolism in diabetic rats, highlighting its potential as a natural agent for managing diabetes through its antioxidant activity (Gothandam et al., 2019).

Detoxification and Gut Health

This compound demonstrates the capacity to detoxify metabolic toxins like ammonia and methylglyoxal in the intestinal tract of mice, suggesting its role in supporting gut health and potentially preventing diseases related to metabolic toxins (Zhang et al., 2020).

Inflammation and Bone Resorption

In experimental models of periodontitis, theaflavins reduced inflammation and bone resorption, indicating their potential application in treating periodontal diseases and possibly other inflammatory conditions affecting bone health (Wu et al., 2018).

Future Directions

In future studies, the detailed functionalities of Theaflavins will likely be reported all over the world by using more precise animal experiments and human intervention tests . Theaflavins have a wide application area and have a bright development future .

properties

IUPAC Name

3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38)/t21-,22-,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMYMEWFZKHGAX-ZKSIBHASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196916
Record name Theaflavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Theaflavin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005788
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

4670-05-7
Record name Theaflavin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4670-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Theaflavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THEAFLAVIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IA46M0D13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Theaflavin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005788
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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